N-[2-(2-chlorophenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide
Overview
Description
N-[2-(2-chlorophenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide: is a versatile chemical compound with the molecular formula C23H20ClNO3 and a molecular weight of 393.9 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2-chlorophenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide typically involves the reaction of 2-(2-chlorophenoxy)ethylamine with 9H-xanthene-9-acetic acid . The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-[2-(2-chlorophenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide can undergo oxidation reactions, typically using oxidizing agents such as or .
Reduction: The compound can be reduced using reducing agents like or .
Substitution: It can participate in substitution reactions, particularly nucleophilic substitution, where the chlorine atom can be replaced by other nucleophiles such as or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-[2-(2-chlorophenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
- N-[2-(2-chlorophenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide
- N-[2-(2-bromophenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide
- N-[2-(2-fluorophenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide
Comparison:
- This compound is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with other molecules.
- N-[2-(2-bromophenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide has a bromine atom instead of chlorine, which can lead to different reactivity and properties.
- N-[2-(2-fluorophenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide contains a fluorine atom, which can affect its stability and interaction with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-(2-chlorophenoxy)ethyl]-2-(9H-xanthen-9-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClNO3/c24-19-9-3-6-12-22(19)27-14-13-25-23(26)15-18-16-7-1-4-10-20(16)28-21-11-5-2-8-17(18)21/h1-12,18H,13-15H2,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHLQEOCTNAWCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CC(=O)NCCOC4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401218757 | |
Record name | N-[2-(2-Chlorophenoxy)ethyl]-9H-xanthene-9-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401218757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
346662-84-8 | |
Record name | N-[2-(2-Chlorophenoxy)ethyl]-9H-xanthene-9-acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=346662-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[2-(2-Chlorophenoxy)ethyl]-9H-xanthene-9-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401218757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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